2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
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Description
The compound “2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . These molecules have been reported to be part of multi-ring systems used in anti-cancer drugs . They have also been found to have significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of these compounds often involves multicomponent reactions . For instance, a series of -triazole bearing amino acid derivatives were synthesized under green chemistry conditions via multicomponent reaction using lemon juice as an acidic catalyst .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is one of the most studied and used isomers in medicinal chemistry . The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo [1,5- a ]pyrimidine and [1,2,4]triazolo [1,5- a ]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis
The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a molecular weight of 206.24 and a density of 1.31±0.1 g/cm3 .Future Directions
The potential of 1,2,4-triazolo [1,5- a ]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Future research could focus on developing regioselective one-pot procedures for the synthesis of 2-amino-7-aryl-5-methyl- and 2-amino-5-aryl-7-methyl-TZPs of interest in the preparation of antiviral agents .
properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-9-6-10(2)20-14(16-9)18-15(19-20)25-8-13(22)17-11-4-3-5-12(7-11)21(23)24/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPRWLOQRIRYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
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